molecular formula C18H16N2O4S B2440017 Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate CAS No. 1008023-87-7

Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate

Cat. No.: B2440017
CAS No.: 1008023-87-7
M. Wt: 356.4
InChI Key: HAZGXLMOVSDHJK-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is a complex organic compound that features a thiazolidine ring, a benzoate ester, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate typically involves the reaction of 3-methylphenyl isothiocyanate with methyl 2-aminobenzoate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazolidine ring. The reaction mixture is then heated to promote cyclization, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
  • Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate

Uniqueness

Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is unique due to its specific substitution pattern and the presence of both a thiazolidine ring and a benzoate ester. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-11-6-5-7-12(10-11)20-16(21)15(25-18(20)23)19-14-9-4-3-8-13(14)17(22)24-2/h3-10,15,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZGXLMOVSDHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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